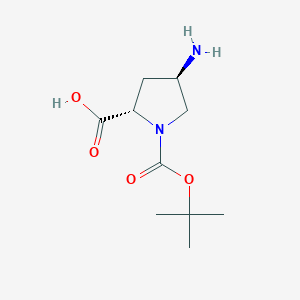

(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Beschreibung

(2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (CAS: 132622-69-6) is a chiral pyrrolidine derivative widely utilized in medicinal chemistry and peptide synthesis. Its structure features a tert-butoxycarbonyl (Boc) protective group at the 1-position and an amino substituent at the 4-position, enabling selective reactivity in multi-step syntheses. This compound is critical in the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules due to its stereochemical stability and compatibility with coupling reagents like EDC/HOBt .

Eigenschaften

IUPAC Name |

(2S,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWRIVZIPSHUOR-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564610 | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132622-69-6 | |

| Record name | 1-(1,1-Dimethylethyl) (2S,4R)-4-amino-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132622-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4R)-4-Amino-1-(tert-butoxycarbonyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Fmoc Deprotection and Intermediate Isolation

The most direct method begins with (2S,4R)-Fmoc-4-amino-1-Boc-pyrrolidine-2-carboxylic acid (CAS 176486-63-8), where the fluorenylmethyloxycarbonyl (Fmoc) group is cleaved using pyrrolidine in acetonitrile at room temperature. This step achieves quantitative removal of the Fmoc group, yielding the free 4-amino intermediate. The reaction is typically complete within 3 hours, with the crude product isolated via vacuum concentration (Equation 1):

Table 1: Reaction Conditions for Fmoc Deprotection

Palladium-Catalyzed Coupling and Final Purification

The isolated 4-amino intermediate undergoes coupling with 1-chloroisoquinoline using a palladium catalyst system (Pd₂dba₃ and racemic BINAP) in degassed toluene. Sodium tert-butoxide facilitates deprotonation, enabling nucleophilic aromatic substitution at the 4-amino position. After refluxing for 1 hour, the reaction is quenched with water, and the product is purified via preparative HPLC to yield the target compound as a trifluoroacetic acid (TFA) salt (40% yield).

Key Mechanistic Insights :

-

The palladium-ligand system stabilizes the transition state, minimizing epimerization at C2.

-

Steric hindrance from the Boc group directs substitution to the 4-position.

Alternative Approach: Catalytic Hydrogenation for Stereochemical Control

Hydrogenation of Unsaturated Precursors

Patent EP3015456A1 discloses a method to access cis-configured pyrrolidine derivatives via catalytic hydrogenation of dihydro-1H-pyrrole intermediates. For example, hydrogenating a tert-butoxycarbonyl-protected alkene precursor over palladium/carbon selectively produces the (2S,4R) configuration by syn addition of hydrogen. This approach avoids racemization observed in traditional alkylation routes (Equation 2):

Table 2: Hydrogenation Conditions from Patent Literature

Advantages Over Conventional Methods

-

Stereoselectivity : The hydrogenation step preserves the cis geometry (2S,4R) with >98% enantiomeric excess (ee).

-

Scalability : Avoids stoichiometric chiral auxiliaries, reducing costs for industrial production.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison for (2S,4R)-4-Amino-1-Boc-pyrrolidine-2-carboxylic Acid

Critical Considerations for Process Optimization

Solvent and Base Selection

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

- Molecular Formula: C₁₀H₁₈N₂O₄

- Molecular Weight: 230.26 g/mol

- Solubility: Highly soluble in water (up to 1690 mg/ml) .

Physicochemical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Log P (octanol-water partition coefficient) | 1.67 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Drug Development

The compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its structural framework is conducive to modifying biological activity, making it a valuable component in the design of new therapeutic agents.

- Case Study: Research indicates that derivatives of this compound can enhance the efficacy of certain drugs by improving their solubility and bioavailability .

Peptide Synthesis

(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is often employed in peptide synthesis due to its ability to provide a stable and reactive amino group.

- Example Reaction:

Chiral Auxiliary

This compound acts as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers.

- Research Insight: Studies have shown that using this compound as a chiral auxiliary can lead to improved yields and selectivity in reactions involving prochiral substrates .

Biological Studies

The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism of action of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its role as a chiral building block. It can influence the stereochemistry of the molecules it is incorporated into, thereby affecting their biological activity and stability. The Boc group provides protection to the amino group during chemical reactions, which can be selectively removed under acidic conditions to reveal the free amine .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The Boc-protected pyrrolidine scaffold is highly modular, with variations in the 4-position substituent significantly altering physicochemical properties, synthetic applications, and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Key Research Findings

Stereochemical Influence on Reactivity

- Amino vs. Fluoro Substituents: The amino group in the target compound facilitates nucleophilic coupling (e.g., amide bond formation), whereas the fluoro analog (CAS 681128-50-7) exhibits enhanced metabolic stability and is used in antiviral agents like Ibuzatrelvir .

- Benzyl Derivatives : The benzyl-substituted analog (CAS 1229439-64-8) demonstrates higher lipophilicity (logP ~2.5), making it suitable for blood-brain barrier penetration in CNS-targeted drugs .

Biologische Aktivität

(2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid, also known as Boc-4-amino-L-proline, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is notable for its role in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C10H18N2O4

- CAS Number : 132622-69-6

- Molecular Weight : 218.26 g/mol

The structure of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid features a pyrrolidine ring with an amino group and a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is mediated through several mechanisms:

- Inhibition of Amino Acid Transporters :

- Modulation of Signaling Pathways :

- Antiviral Activity :

Case Studies and Experimental Data

Numerous studies have investigated the biological activity of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid. Below are key findings from recent research:

Therapeutic Implications

The ability of (2S,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid to modulate key biological pathways positions it as a candidate for therapeutic development in several areas:

- Cancer Treatment : By inhibiting glutamine transport and affecting tumor metabolism, this compound could serve as an adjunct therapy in cancer treatment.

- Neurological Disorders : Given its influence on neuronal signaling pathways, there is potential for developing treatments for conditions such as neurodegenerative diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.